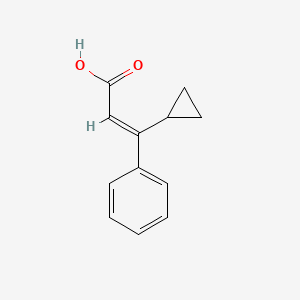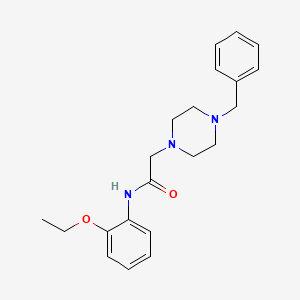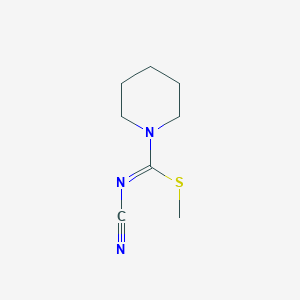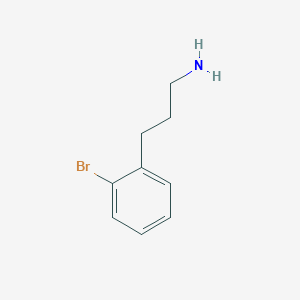
1-Benzyl-3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazole
Descripción general
Descripción
1-Benzyl-3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazole (BTFS) is a novel triazole compound with a wide range of applications in scientific research. BTFS is an organic compound with a molecular weight of 240.3 g/mol and a melting point of 72-74°C. The compound was first synthesized in 2018 and has since been used in various scientific research studies. BTFS has been used in the synthesis of a variety of compounds, as well as for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antimycobacterial Activity
1,2,4-triazole derivatives, including those with benzylsulfanyl groups, have been investigated for their antimycobacterial properties. Klimesová et al. (2004) reported that these compounds exhibit moderate to slight activity against strains like Mycobacterium tuberculosis and M. avium, with minimum inhibitory concentrations ranging from 32 to >1000 micromol/l (Klimesová et al., 2004).
Anticancer Properties
Triazole derivatives have also been studied for their anticancer activities. Kaczor et al. (2013) synthesized 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, demonstrating significant anticancer properties through molecular docking studies (Kaczor et al., 2013).
Structural and Molecular Studies
Buzykin et al. (2008) explored the tautomerism and structure of 5-substituted 3-(2-hydroxyethylsulfanyl)-1H-1,2,4-triazoles and their salts, contributing to the understanding of their molecular structure and preferences (Buzykin et al., 2008).
Synthetic Methodology
Heras et al. (2003) described the synthesis of novel triazolo[1,5-a]triazin-7-ones from 3-amino-5-sulfanyl-1,2,4-triazole, highlighting the synthetic methods and pathways for creating triazole derivatives (Heras et al., 2003).
Antifungal Activity
Studies by Qingcu (2014) on Schiff bases of 5-Ethoxycarbonylmethylsulfanyl-1,2,4-triazole demonstrated their efficacy against vegetable pathogens, indicating potential antifungal applications (Qingcu, 2014).
Propiedades
IUPAC Name |
1-benzyl-3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3S/c14-11(12(15)16)6-7-20-13-17-9-19(18-13)8-10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTOHUKVKDXYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=N2)SCCC(=C(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(4-pentylphenyl)sulphonyl]-1,4-diazepane](/img/structure/B3037858.png)





![1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B3037865.png)
![(2E)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B3037868.png)
![2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]-](/img/structure/B3037871.png)


![Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate](/img/structure/B3037878.png)

